molecular formula C19H20O3 B1669641 Cryptotanshinone CAS No. 35825-57-1

Cryptotanshinone

Cat. No. B1669641
CAS RN: 35825-57-1
M. Wt: 296.4 g/mol
InChI Key: GVKKJJOMQCNPGB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cryptotanshinone is a bioconstituent, belonging to the class of tanshinone compounds isolated from Salvia miltiorrhiza Bunge . It exhibits a broad spectrum of therapeutic applications such as antibacterial, anti-inflammatory, and antineoplastic properties .


Synthesis Analysis

Cryptotanshinone induces ER stress-mediated apoptosis in HepG2 and MCF7 cells . It acts as a potent stimulator of ER stress, leading to apoptosis in many cancer cell lines .


Molecular Structure Analysis

Cryptotanshinone is a quinoid diterpene isolated from the root of the Asian medicinal plant, Salvia miltiorrhiza bunge . It has been discovered that the compound is a potent STAT3 inhibitor .


Chemical Reactions Analysis

Cryptotanshinone has been analyzed using a green micellar liquid chromatography (MLC) method, which provides a more sensitive and rapid separation than conventional high-performance liquid chromatography (HPLC) .


Physical And Chemical Properties Analysis

Cryptotanshinone has the molecular formula C19H20O3 and a molecular weight of 296.36 . It is stored at 2-8°C .

Scientific Research Applications

  • Antibacterial Applications

    • Field : Microbiology
    • Application : CT has been demonstrated against a wide range of Gram-positive bacteria including multidrug-resistant pathogens . It acts as a bacteriostatic agent rather than a bactericidal agent .
    • Methods : Metabolome analysis suggested that CT might act as an antibacterial agent targeting the cell membrane . It rapidly dissipated membrane potential, implying that this compound could be a respiratory chain inhibitor .
    • Results : Oxygen consumption analysis in staphylococcal membrane vesicles implied that CT acted as a respiratory chain inhibitor probably by targeting type II NADH:quinone dehydrogenase (NDH-2) .
  • Nanocrystal Applications

    • Field : Pharmacology
    • Application : CT nanocrystals were prepared to enhance the oral bioavailability of CT .
    • Methods : CT nanocrystals were prepared with the precipitation method followed by high-pressure homogenization using Poloxamer 407 as the stabilizer .
    • Results : The particle size of the CT nanocrystals was 315.67 ± 11.02 nm, and the zeta potential was near 0 mV . A pharmacokinetic study in rats revealed an improvement in oral bioavailability (2.87-fold) with CT nanocrystals compared to the raw drug .
  • Anti-tumor Applications

    • Field : Oncology
    • Application : CT has been shown to have anti-tumor properties by inducing apoptosis . It inhibits lung cancer invasion, lung tumorigenesis, and proliferation of cancer cells .
    • Methods : Studies on the molecular mechanisms underlying the activities of CT have established that the JAK2/STAT3, PI3K/AKT, NF-κB, AMPK, and cell cycle pathways are involved in the inhibitory and pro-apoptotic effects of CT on different tumor cell lines .
    • Results : These molecular pathways interact in a coordinated manner to inhibit cell proliferation, migration and invasion, and induce transformation, autophagy, necrosis, and cellular immunity .
  • Molecular Mechanisms

    • Field : Molecular Biology
    • Application : CT has been found to have anti-inflammatory, neuroprotective, cardioprotective, visceral protective, anti-metabolic disorders abilities .
    • Methods : Studies have established that the JAK2/STAT3, PI3K/AKT, NF-κB, AMPK, and cell cycle pathways are involved in the activities of CT . In antibacterial applications, CT acts as a respiratory chain inhibitor probably by targeting type II NADH:quinone dehydrogenase (NDH-2) .
    • Results : These molecular pathways interact in a coordinated manner to inhibit cell proliferation, migration and invasion, and induce transformation, autophagy, necrosis, and cellular immunity .
  • Drug Delivery Systems

    • Field : Pharmacology
    • Application : CT has been used in the development of drug delivery systems to enhance the stability, solubility, and bioavailability of drugs .
    • Methods : A solid self-microemulsifying drug delivery system (S-SMEDDS) was developed to load the various active constituents of CT into a single drug delivery system and improve their oral bioavailability .
    • Results : The S-SMEDDS showed superior in vivo oral absorption to a drug suspension after oral administration in rats .
  • Other Applications

    • Field : Various
    • Application : CT has been found to have a variety of pharmacological activities, such as neuroprotective, antineoplastic, anti-inflammatory, antioxidant, and radioprotective effects, to treat multiple diseases and disorders, including acute ischemic stroke, atherosclerosis, Alzheimer’s disease, diabetes, obesity, chronic hepatitis, and cancer .
    • Methods : Various methods have been used to study the effects of CT, including in vitro and in vivo studies, as well as molecular and cellular biology techniques .
    • Results : The results of these studies have shown that CT has a wide range of beneficial effects in the treatment of various diseases and conditions .

Safety And Hazards

Cryptotanshinone is toxic if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors .

Future Directions

Cryptotanshinone has been found to have anti-inflammatory, neuroprotective, cardioprotective, visceral protective, and anti-metabolic disorders abilities . Future studies of Cryptotanshinone could include enhancing anti-tumor activity by targeting STAT3-related receptors, targeting NF-κB-related pathways to inhibit inflammatory responses, enhancing anti-tumor efficacy by combining with anti-tumor drugs, and further studying the dose-effect relationship to ensure safer and more effective applications of Cryptotanshinone .

properties

IUPAC Name

(1R)-1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKKJJOMQCNPGB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044072
Record name Cryptotanshinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cryptotanshinone

CAS RN

35825-57-1
Record name Cryptotanshinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35825-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cryptotanshinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035825571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptotanshinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15579
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cryptotanshinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRYPTOTANSHINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E9SXT166N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryptotanshinone
Reactant of Route 2
Cryptotanshinone
Reactant of Route 3
Cryptotanshinone
Reactant of Route 4
Cryptotanshinone
Reactant of Route 5
Cryptotanshinone
Reactant of Route 6
Cryptotanshinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.